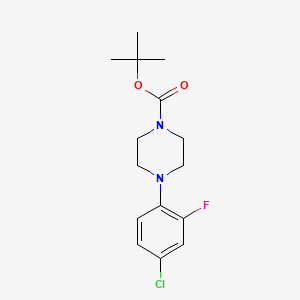

1-Boc-4-(4-chloro-2-fluorophenyl)piperazine

Description

Historical Development of Arylpiperazine Chemistry

Arylpiperazine derivatives emerged as pharmacologically significant scaffolds in the late 20th century, with seminal work in the 1990s establishing their role in serotonin (5-HT) and dopamine receptor modulation. The introduction of protective groups like tert-butoxycarbonyl (Boc) revolutionized piperazine chemistry by enabling selective functionalization. For instance, the synthesis of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine via Buchwald-Hartwig amination (toluene, 60°C, Pd₂dba₃/BINAP catalyst) exemplifies advancements in cross-coupling methodologies that improved yields to 95%. Early studies on arylpiperazines focused on antidepressant and antipsychotic activities, with compounds like trazodone highlighting the scaffold’s versatility.

Table 1: Key Synthetic Parameters for 1-Boc-4-(4-Chloro-2-Fluorophenyl)Piperazine

| Parameter | Value | Source |

|---|---|---|

| Catalyst System | Pd₂dba₃, rac-BINAP | |

| Reaction Temperature | 60°C | |

| Yield | 95% | |

| Molecular Weight | 314.78 g/mol |

Significance in Medicinal Chemistry Research

The structural features of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine—a halogenated aryl group and Boc-protected piperazine—make it indispensable for:

- Receptor Selectivity Tuning : The 4-chloro-2-fluorophenyl moiety enhances hydrophobic interactions with CNS receptors, while the Boc group simplifies subsequent deprotection for secondary amine functionalization.

- Intermediate Versatility : It serves as a precursor to compounds targeting 5-HT₁ₐ receptors, implicated in depression and anxiety. For example, structural analogs have shown nanomolar affinity for serotonin receptors.

- SAR Studies : Electronic effects of the chloro and fluoro substituents influence binding kinetics, as demonstrated in comparative studies of para-chloro vs. ortho-fluoro derivatives.

Position within Contemporary Pharmaceutical Research Paradigms

Current research leverages 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine within three paradigms:

- Targeted Drug Delivery : Incorporation into poly(lactic-co-glycolic acid) (PLGA) microspheres for sustained release, as demonstrated with vortioxetine analogs.

- High-Throughput Synthesis : Automated platforms utilize its synthetic reproducibility (95% yield) for generating libraries of CNS-active candidates.

- Multitarget Ligands : Hybrid molecules combining piperazine cores with acetylcholinesterase inhibitors address Alzheimer’s disease pathology.

Fundamental Research Questions and Hypotheses

Ongoing investigations focus on:

- Substituent Effects : How chloro/fluoro ratios impact 5-HT₁ₐ vs. α₁-adrenergic receptor selectivity.

- Boc Group Utility : Whether alternative protecting groups (e.g., Fmoc) improve blood-brain barrier permeability.

- Polypharmacology Potential : Can this scaffold yield dual 5-HT/D₃ receptor ligands to treat comorbid depression and Parkinson’s disease?.

Properties

IUPAC Name |

tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUHDAKKEDREMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine typically involves the reaction of 4-(4-chloro-2-fluorophenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Boc-4-(4-chloro-2-fluorophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection.

Common reagents used in these reactions include acids for deprotection (e.g., trifluoroacetic acid), bases for substitution (e.g., sodium hydride), and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Applications

1-Boc-4-(4-chloro-2-fluorophenyl)piperazine serves as a key intermediate in the synthesis of oxazolidinone derivatives, which are known for their antimicrobial properties. Oxazolidinones inhibit protein synthesis in bacteria by preventing the formation of the ribosomal initiation complex, making them effective against gram-positive pathogens and those resistant to traditional antibiotics .

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives synthesized from 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine exhibit significant antibacterial activity. For instance, compounds derived from this piperazine have shown efficacy against resistant strains of Staphylococcus aureus and Enterococcus faecium, highlighting their potential for treating infections where conventional antibiotics fail .

Antiviral Applications

Recent studies have identified analogues of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine as potent inhibitors of viruses such as chikungunya virus (CHIKV). The structure-activity relationship (SAR) studies suggest that modifications on the piperazine ring can enhance antiviral activity while minimizing cytotoxic effects .

Case Study: Inhibition of Chikungunya Virus

In vitro studies have shown that certain derivatives maintain high selectivity indices against CHIKV, indicating their potential as therapeutic agents. One specific analogue demonstrated an IC50 value significantly lower than that of the initial compound, suggesting that targeted modifications can lead to improved antiviral efficacy .

Therapeutic Potential in Neurological Disorders

The compound's structural features allow for interactions with various biological targets, including receptors involved in neurological pathways. Research indicates that derivatives may modulate serotonin receptors, suggesting potential applications in treating mood disorders and anxiety.

Case Study: Modulation of Serotonin Receptors

A study investigating the effects of piperazine derivatives on serotonin receptor activity revealed promising results for compounds derived from 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine in reducing symptoms associated with depression and anxiety disorders. These findings encourage further exploration into the compound's role in neuropharmacology .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationships (SAR)

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Chlorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Fluorobenzyl | 3.20 | Moderate Antagonist |

| N-(4-chlorobenzyl)-piperazine derivative | - | TBD | TBD |

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine is primarily related to its role as a synthetic intermediate. It does not have a direct biological target or pathway but is used to modify other molecules to enhance their activity or stability. The Boc protecting group helps to prevent unwanted reactions during synthesis, allowing for selective modifications .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Property | 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine | 1-(4-Fluorophenyl)piperazine | Piperazine-quinolone (8ac) |

|---|---|---|---|

| ClogD (Predicted) | 2.8 | 1.2 | 1.5 |

| Aqueous Solubility (pH 6.5) | 60–80 μM | >100 μM | 80 μM |

| Metabolic Half-life (Human Liver Microsomes) | >4 h | <1 h | 2–3 h |

Biological Activity

1-Boc-4-(4-chloro-2-fluorophenyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a halogenated phenyl moiety, is being investigated for its interactions with various biological targets, particularly in the context of cancer treatment and neuropharmacology.

Chemical Structure and Properties

The chemical structure of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine can be represented as follows:

This structure features a piperazine ring, which is known for its ability to interact with neurotransmitter receptors and enzymes. The halogen substitutions on the phenyl ring may enhance the compound's lipophilicity and receptor binding affinity.

The biological activity of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzyme activities. Piperazine derivatives often act as antagonists or agonists at serotonin and dopamine receptors, which are crucial in various neurological disorders. Additionally, studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antitumor Activity

Research has indicated that 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine exhibits significant cytotoxicity against several cancer cell lines. For instance, in vitro assays demonstrated that this compound can inhibit the growth of human breast cancer cells with an IC50 value in the low micromolar range (approximately 18 µM) . This activity is comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development.

Neuropharmacological Effects

In addition to its anticancer properties, this piperazine derivative has been evaluated for its effects on neurotransmitter systems. The compound's ability to modulate serotonin receptors indicates potential applications in treating mood disorders and anxiety . Its structural similarity to known psychoactive drugs suggests that it may influence dopaminergic pathways, which are implicated in conditions such as schizophrenia and Parkinson's disease.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study involving 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine assessed its efficacy against various human cancer cell lines, including MCF-7 (breast), HT29 (colon), and A2780 (ovarian). The results showed that the compound significantly inhibited cell proliferation across these lines, with varying degrees of potency . The most sensitive line was MCF-7, where the compound exhibited a GI50 value of approximately 14 µM.

Case Study 2: Neurotransmitter Modulation

In a separate investigation focused on neuropharmacological properties, 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine was tested for its effects on serotonin receptor binding. The results indicated that the compound acted as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts and potentially alleviating symptoms of depression .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structure | IC50 (µM) | Primary Activity |

|---|---|---|---|

| 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine | Structure | 18 | Antitumor |

| Piperazine derivative A | Structure A | 25 | Antidepressant |

| Piperazine derivative B | Structure B | 30 | Antipsychotic |

Q & A

Q. What are the recommended synthetic routes for 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine, and how can their efficiency be systematically evaluated?

- Methodological Answer : The synthesis typically involves sequential Boc protection and coupling reactions. A common route includes:

Boc Protection : Reacting piperazine with di-tert-butyl dicarbonate under basic conditions.

Aryl Coupling : Introducing the 4-chloro-2-fluorophenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

Efficiency is evaluated using metrics such as yield , reaction time , and purity (HPLC analysis). For reproducibility, optimize solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd-based catalysts for coupling). Cross-validate intermediates via H/C NMR and mass spectrometry. Computational pre-screening of reaction conditions (e.g., using quantum chemical calculations) can reduce trial-and-error experimentation .

Q. How should researchers characterize the structure and purity of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : H NMR (confirm Boc group at δ 1.4 ppm and aromatic protons), F NMR (fluorine environment), and IR (C=O stretch at ~1680 cm).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 353).

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to detect impurities (<1% threshold).

Computational tools like density functional theory (DFT) can predict NMR shifts for structural validation .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the optimization of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine synthesis?

- Methodological Answer : Implement the ICReDD framework (Integrated Computational and Experimental Design and Discovery):

Quantum Chemical Calculations : Use software like Gaussian or ORCA to simulate reaction pathways, identifying low-energy transition states and intermediates.

Data Mining : Extract key variables (e.g., activation energy, steric effects) to narrow experimental parameters (temperature, catalyst loading).

Iterative Feedback : Feed experimental results (e.g., failed coupling attempts) back into simulations to refine predictions.

For example, DFT might reveal that electron-deficient aryl halides favor Pd-catalyzed coupling, reducing side reactions .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions during structural elucidation?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Follow this protocol:

Replicate Experiments : Ensure consistency in sample preparation (e.g., dryness, degassing).

Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Computational Adjustments : Incorporate solvent models (e.g., PCM in DFT) for shift predictions.

Impurity Profiling : Perform LC-MS to detect trace byproducts (e.g., de-Boc derivatives).

If discrepancies persist, consider X-ray crystallography for definitive confirmation.

Q. What methodologies enable efficient scale-up from lab to pilot-scale synthesis while maintaining yield and purity?

- Methodological Answer : Apply Design of Experiments (DoE) and process analytical technology (PAT):

- DoE : Vary parameters (temperature, stoichiometry) in a factorial design to identify critical factors.

- PAT : Use in-situ FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Kinetic Modeling : Derive rate equations to predict scalability (e.g., Arrhenius plots for activation energy).

ICReDD’s feedback loop (computational → experimental → computational) minimizes iterative optimization during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.